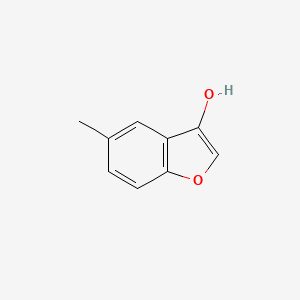

5-Methyl-1-benzofuran-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHSWEPLQGJFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820607-58-6 | |

| Record name | 5-methyl-1-benzofuran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1 Benzofuran 3 Ol and Its Derivatives

Established Reaction Pathways for Benzofuran-3-ol Systems

The construction of the benzofuran-3-ol core and its related benzofuranone tautomer can be achieved through several strategic bond formations. Common approaches involve the intramolecular cyclization of appropriately substituted phenolic precursors. oregonstate.edu One classical and widely used strategy involves the cyclization of an α-phenoxycarbonyl compound, such as through an intramolecular Friedel–Crafts-type condensation, to build the five-membered furanoid ring. oregonstate.edu Other less common but effective methods include the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones to yield 2-methylbenzofurans. jocpr.com

Cyclization reactions are fundamental to benzofuran (B130515) synthesis. Acid-catalyzed cyclization of compounds containing a carbonyl group via dehydration is a well-established method. rsc.org For instance, polyphosphoric acid (PPA) can be used to catalyze the cyclization of acetal substrates to form the benzofuran core. wuxiapptec.com Mechanistically, the substrate is first protonated under acidic conditions, followed by the elimination of an alcohol to form an oxonium ion, which then undergoes nucleophilic attack by the phenyl ring to initiate cyclization. wuxiapptec.com

Recent advancements have focused on developing more efficient and selective methods. Innovative protocols reported between 2021 and 2023 include novel transition-metal-induced catalysis and Brønsted acid-catalyzed pathways. nih.govacs.org For example, a one-pot synthesis of benzofuran derivatives has been achieved through the heteroannulation of benzoquinones with cyclohexenones under acidic conditions, involving a [3+2] heteroannulation followed by aromatization. dtu.dk Another modern approach involves the FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones, which constructs the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com

Transition metal catalysis has revolutionized the synthesis of benzofuran architectures, offering mild reaction conditions and broad functional group tolerance. nih.govnih.gov Palladium, copper, nickel, and rhodium are among the most frequently employed metals for these transformations. nih.govrsc.org

Palladium catalysis is particularly versatile. Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a powerful one-pot method for generating substituted benzofurans. rsc.orgnih.gov In these reactions, a co-catalyst like copper iodide is often used alongside the palladium catalyst. acs.org Other palladium-catalyzed methods include intramolecular Heck reactions, direct C-H bond functionalizations, and carbonylative cyclization reactions. rsc.orgnih.gov

Copper-based catalysts are also prominent, often used for coupling reactions. For instance, CuBr can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.com Nickel-catalyzed reactions, such as the intramolecular nucleophilic addition of aryl halides to ketones, provide another route to benzofuran derivatives. organic-chemistry.org Rhodium-mediated one-pot syntheses have been developed for producing benzofuran-3(2H)-ones from salicylaldehydes and cyclopropanols via C-H activation. nih.govrsc.org

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | Substituted Benzofurans | acs.org |

| Pd(OAc)₂ | Carbonylative Cyclization | o-Hydroxytolans | 3-Acylbenzofurans | rsc.org |

| Ni Catalyst | Asymmetric Addition | o-Substituted Aryl Halides, Ketones | Chiral 2,3-Dihydrobenzofurans | nih.govrsc.org |

| CuBr | Coupling / Cyclization | N-Tosylhydrazones, Terminal Alkynes | Substituted Benzofurans | mdpi.com |

| [CpRhCl₂]₂ | C-H Activation / Annulation | Salicylaldehydes, Cyclopropanols | Benzofuran-3(2H)-ones | nih.govrsc.org |

Targeted Synthesis of 5-Methyl-1-benzofuran-3-ol Analogues and Homologues

The synthesis of specifically substituted benzofurans, such as analogues of this compound, relies on the careful selection of starting materials that incorporate the desired substituents prior to the ring-forming reaction. For example, to synthesize a 5-methyl substituted benzofuran, a common strategy is to start with a phenol bearing a methyl group at the C-4 position (para to the hydroxyl group).

One general and regioselective method involves the reaction of phenols with α-haloketones. nih.gov For instance, the reaction of 4-methylphenol with an appropriate α-haloketone under basic conditions would first lead to O-alkylation, followed by an intramolecular cyclization to form the 5-methylbenzofuran core. The specific nature of the α-haloketone would determine the substitution at the 2- and 3-positions.

The synthesis of various substituted benzofuran derivatives has been extensively reported, providing templates for creating specific analogues. For example, a study on the structure-activity relationship of benzofuran derivatives involved the synthesis of compounds with methyl and methoxy (B1213986) groups at various positions on the benzofuran ring, highlighting how substituent placement influences biological activity. nih.gov Another approach details the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde starting from vanillin, which undergoes reaction with propargyl bromide followed by a cesium fluoride-mediated Claisen rearrangement and cyclization to construct the substituted benzofuran ring. jocpr.com Such multi-step syntheses demonstrate the flexibility in building complex and specifically functionalized benzofuran homologues.

Chemical Reactivity and Functionalization Strategies of the 5 Methyl 1 Benzofuran 3 Ol Scaffold

Electrophilic and Nucleophilic Substitution Patterns on the Benzofuran (B130515) Core

The benzofuran ring system of 5-Methyl-1-benzofuran-3-ol is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The electron-rich nature of the heterocyclic ring, enhanced by the hydroxyl group at the C-3 position and the methyl group at the C-5 position, dictates the regioselectivity of these reactions. Theoretical calculations on benzofuran analogues suggest that the furan (B31954) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. pixel-online.net Specifically, the C-2 position is often the most susceptible to electrophilic attack due to the influence of the adjacent oxygen atom. pixel-online.net

The hydroxyl group at C-3 is an activating group, further enhancing the electron density of the ring system. The methyl group at C-5 is also an activating, ortho-, para-directing group. Consequently, electrophilic substitution is anticipated to occur preferentially at the C-2, C-4, and C-6 positions. The precise outcome of a given electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions.

While electrophilic substitution is more common for this electron-rich heterocycle, nucleophilic substitution reactions can also be envisaged, particularly through the displacement of a suitable leaving group introduced onto the ring. For instance, halogenation of the benzofuran core could provide a substrate for subsequent nucleophilic displacement.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) |

| Br₂/FeBr₃ (Bromination) | 2-Bromo-5-methyl-1-benzofuran-3-ol and/or 4/6-Bromo-5-methyl-1-benzofuran-3-ol |

| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-5-methyl-1-benzofuran-3-ol and/or 4/6-Nitro-5-methyl-1-benzofuran-3-ol |

| SO₃/H₂SO₄ (Sulfonation) | This compound-2-sulfonic acid and/or this compound-4/6-sulfonic acid |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 2-Acyl-5-methyl-1-benzofuran-3-ol and/or 4/6-Acyl-5-methyl-1-benzofuran-3-ol |

Derivatization Approaches at the C-3 Hydroxyl Group

The hydroxyl group at the C-3 position of this compound is a key functional handle for derivatization. This nucleophilic group can readily participate in a variety of reactions to introduce new functional groups, thereby modifying the physicochemical properties of the parent molecule. Common derivatization strategies include etherification, esterification, and conversion to other functional groups.

Etherification can be achieved by reacting the hydroxyl group with alkyl halides or other electrophilic carbon sources under basic conditions. For example, treatment with methyl iodide in the presence of a base like potassium carbonate would yield 3-methoxy-5-methyl-1-benzofuran. Esterification can be accomplished by reaction with acyl chlorides or acid anhydrides, often in the presence of a base catalyst.

The hydroxyl group can also be a precursor for other functionalities. For instance, it can be converted to a leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles.

Table 2: Examples of Derivatization Reactions at the C-3 Hydroxyl Group

| Reagent(s) | Product | Reaction Type |

| CH₃I, K₂CO₃ | 3-Methoxy-5-methyl-1-benzofuran | Williamson Ether Synthesis |

| (CH₃CO)₂O, Pyridine | 5-Methyl-1-benzofuran-3-yl acetate | Esterification |

| TsCl, Pyridine | 5-Methyl-1-benzofuran-3-yl 4-toluenesulfonate | Sulfonylation |

| POCl₃ | 3-Chloro-5-methyl-1-benzofuran | Chlorination |

Site-Specific Modifications on the Furan and Benzene Moieties (e.g., C-2, C-5)

Beyond derivatization of the hydroxyl group, the this compound scaffold allows for site-specific modifications on both the furan and benzene rings. The C-2 position of the furan ring is particularly reactive and can be functionalized through various methods. For example, lithiation at the C-2 position followed by quenching with an electrophile is a common strategy to introduce substituents.

The methyl group at the C-5 position on the benzene ring also offers opportunities for functionalization. For instance, radical halogenation could introduce a halogen atom onto the methyl group, creating a benzylic halide. This benzylic halide can then serve as a precursor for a wide range of derivatives through nucleophilic substitution reactions. A study on a related compound, 5-(5-methyl-benzofuran-3-ylmethyl)-3H- chinesechemsoc.orgorganic-chemistry.orgoxadiazole-2-thione, demonstrates the feasibility of utilizing the C-5 methyl group as a point of attachment for further chemical elaboration. nih.gov

Table 3: Potential Site-Specific Modifications

| Position | Reagent(s) | Intermediate/Product | Reaction Type |

| C-2 | 1. n-BuLi2. Electrophile (e.g., CO₂) | 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid | Lithiation/Carboxylation |

| C-5 (methyl group) | NBS, AIBN | 5-(Bromomethyl)-1-benzofuran-3-ol | Radical Bromination |

| C-5 (methyl group) | KMnO₄ | 3-Hydroxy-1-benzofuran-5-carboxylic acid | Oxidation |

Mechanistic Insights into Functional Group Transformations on this compound Analogues

Understanding the mechanisms of functional group transformations is crucial for predicting reactivity and controlling reaction outcomes. For electrophilic aromatic substitution on the benzofuran core, the reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. The hydroxyl group at C-3 and the methyl group at C-5 stabilize the carbocation intermediate when the electrophile attacks at the C-2, C-4, or C-6 positions through resonance and inductive effects.

In the case of derivatization at the C-3 hydroxyl group, the reactions typically follow standard mechanisms for alcohols. For example, Williamson ether synthesis proceeds via an SN2 mechanism.

Mechanistic studies on related benzofuran systems provide valuable insights. For instance, the synthesis of pyrazole (B372694) derivatives from 3-benzoylbenzofurans involves a Michael addition followed by cyclization. rsc.org While not directly involving this compound, these studies on analogous structures highlight the types of transformations and mechanistic pathways that could be applicable to this scaffold. Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to elucidate the reactivity and electronic properties of benzofuran derivatives, offering a deeper understanding of their chemical behavior. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of Benzofuran (B130515) Derivatives

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan (B31954) ring proton, the hydroxyl proton, and the methyl group protons.

Aromatic Protons (H4, H6, H7): The protons on the benzene (B151609) ring typically appear in the range of δ 7.0-7.5 ppm. The H4 proton is expected to appear as a singlet or a narrowly split doublet. The H6 and H7 protons will likely appear as doublets due to coupling with each other.

Furan Proton (H2): The proton at the 2-position of the furan ring is anticipated to be a singlet, appearing in a region characteristic for this moiety, likely around δ 7.5-7.8 ppm. chemicalbook.com

Methyl Protons (5-CH₃): The methyl group protons will present as a sharp singlet, shifted upfield to approximately δ 2.3-2.5 ppm. rsc.org

Hydroxyl Proton (3-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. organicchemistrydata.org It can appear as a broad singlet anywhere from δ 4-8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The benzofuran core has nine carbon atoms, plus the methyl carbon.

Aromatic Carbons: The carbons of the benzene ring will resonate in the typical aromatic region of δ 110-155 ppm. The carbon atom C5, attached to the methyl group, and the bridgehead carbons C3a and C7a will have distinct chemical shifts.

Furan Carbons (C2, C3): The C2 and C3 carbons of the furan ring are key indicators. The C3 carbon, bearing the hydroxyl group, will be significantly shifted downfield (δ ~140-145 ppm), while the C2 carbon will appear further upfield (δ ~100-115 ppm) compared to unsubstituted benzofuran.

Methyl Carbon (5-CH₃): The methyl carbon will give a characteristic signal in the aliphatic region, typically around δ 20-22 ppm. rsc.org

Predicted NMR Data for 5-Methyl-1-benzofuran-3-ol

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| H2 | ~7.65 | s | C2 | ~105.2 |

| H4 | ~7.30 | s | C3 | ~142.5 |

| H6 | ~7.10 | d | C3a | ~149.8 |

| H7 | ~7.40 | d | C4 | ~122.0 |

| 5-CH₃ | ~2.40 | s | C5 | ~132.5 |

| 3-OH | Variable | br s | C6 | ~125.0 |

| C7 | ~111.5 | |||

| C7a | ~155.0 | |||

| 5-CH₃ | ~21.5 |

Note: Predicted values are based on data from related benzofuran structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Conformational and Bonding Analysis

FT-IR Spectroscopy: The FT-IR spectrum is particularly sensitive to polar bonds and provides clear signals for heteroatomic functional groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with broadening resulting from hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed as sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretches: Aromatic and furan ring C=C stretching vibrations will produce several medium to strong bands in the 1450-1620 cm⁻¹ region. orientjchem.org

C-O Stretches: The C-O stretching vibrations are significant. The aryl-ether C-O-C stretch of the furan ring is expected around 1200-1250 cm⁻¹, while the C-OH stretch will appear in the 1000-1100 cm⁻¹ range. scispace.com

FT-Raman Spectroscopy: FT-Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides complementary information.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹.

C=C Bonds: The C=C stretching vibrations of the benzofuran ring system are also strong in the Raman spectrum.

C-H Bonds: While C-H stretching signals are present, they are generally less intense than in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| O-H stretch | 3200-3600 | FT-IR (Strong, Broad) |

| Aromatic C-H stretch | 3030-3100 | FT-IR (Medium), Raman (Medium) |

| Aliphatic C-H stretch | 2850-2960 | FT-IR (Medium), Raman (Strong) |

| C=C ring stretch | 1450-1620 | FT-IR (Medium-Strong), Raman (Strong) |

| Aryl-O-C stretch | 1200-1250 | FT-IR (Strong) |

| C-OH stretch | 1000-1100 | FT-IR (Strong) |

| Aromatic Ring Breathing | ~1000 | Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like benzofuran, the primary electronic transitions are π→π*. bath.ac.uk

The benzofuran core is a chromophore. The addition of substituents like the hydroxyl (-OH) and methyl (-CH₃) groups, which are auxochromes, can modify the absorption characteristics. Both groups are electron-donating and are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the parent benzofuran molecule. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvatochromic effects. The spectrum is expected to show two main absorption bands, characteristic of many benzofuran derivatives, corresponding to different π→π* transitions within the aromatic system.

Expected Electronic Transitions for this compound

| Transition | Expected λmax (nm) | Description |

|---|---|---|

| π→π | ~250-260 | Corresponds to the benzenoid part of the molecule. |

| π→π | ~280-300 | Involves the entire conjugated benzofuran system. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₉H₈O₂), the expected monoisotopic mass is 148.05243 Da. uni.lu

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, elucidates fragmentation pathways. Under electron ionization (EI), the molecular ion (M⁺•) is formed, which then undergoes characteristic fragmentation.

A plausible fragmentation pathway for this compound would likely begin with the loss of a hydrogen atom or the loss of carbon monoxide (CO), a common fragmentation for furan rings.

Molecular Ion: The molecular ion [C₉H₈O₂]⁺• at m/z 148.

Loss of CO: A characteristic fragmentation of the furan ring involves the expulsion of a neutral CO molecule, which would lead to a fragment ion at m/z 120. scispace.com

Loss of Methyl Radical: Cleavage of the methyl group could result in the loss of a •CH₃ radical, forming an ion at m/z 133.

Formation of a Tropylium-like Ion: Subsequent rearrangements and loss of other neutral fragments can occur. For instance, the fragment at m/z 120 could lose a hydrogen atom to form an ion at m/z 119.

Key Predicted Fragments in the Mass Spectrum

| m/z | Proposed Formula | Proposed Fragmentation |

|---|---|---|

| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₉H₇O₂]⁺ | [M-H]⁺ |

| 133 | [C₈H₅O₂]⁺ | [M-CH₃]⁺ |

| 120 | [C₈H₈O]⁺• | [M-CO]⁺• |

X-ray Crystallography for Precise Solid-State Structural Determination (where applicable to derivatives)

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available, analysis of closely related benzofuran derivatives provides critical insights into the expected solid-state conformation. researchgate.netresearchgate.net

Studies on various substituted benzofurans have consistently shown that the fused ring system is essentially planar. researchgate.net This planarity is crucial for the molecule's electronic properties and its ability to engage in intermolecular interactions.

For this compound, key expected features in a crystal structure would include:

Planarity: The nine atoms of the benzofuran core would lie in the same plane.

Hydrogen Bonding: The hydroxyl group at the C3 position is a potent hydrogen bond donor. In the solid state, it would almost certainly participate in intermolecular hydrogen bonding with the oxygen atom of a neighboring molecule, forming chains or dimeric structures that dictate the crystal packing.

π–π Stacking: The planar aromatic surface of the benzofuran ring system would likely facilitate π–π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. The stacking distance is typically in the range of 3.4–3.8 Å.

These combined intermolecular forces (hydrogen bonding and π–π stacking) are fundamental to the supramolecular chemistry of benzofuran derivatives and influence their physical properties, such as melting point and solubility.

Structure Activity Relationship Sar Investigations of 5 Methyl 1 Benzofuran 3 Ol Derivatives

Influence of Substituent Position and Electronic Nature on Bioactivity Profiles

The biological activity of benzofuran (B130515) derivatives is significantly influenced by the position and electronic properties (i.e., electron-donating or electron-withdrawing) of substituents on the benzofuran core. nih.gov Research has shown that the strategic placement of specific functional groups can enhance or diminish the pharmacological effects of these compounds.

For instance, in the context of antimicrobial activity, SAR studies have revealed that the presence of electron-withdrawing groups, such as halogens or nitro groups, can increase the potency of benzofuran derivatives. nih.gov One study highlighted that electron-withdrawing groups at the ortho position of the benzofuran ring and the para position of an attached aryl ring tend to enhance antimicrobial effects, whereas electron-donating groups weaken this activity. nih.gov Another study on benzofuran derivatives targeting osteoblast differentiation found that introducing electron-withdrawing groups like halogens (chloro, bromo) and nitrile at the 5-position resulted in moderate activity, while a strongly electron-withdrawing trifluoromethyl group at the same position reduced activity. jst.go.jp

The position of substitution is a critical determinant of biological action. mdpi.com For example, studies on certain benzofuran derivatives have shown that hydroxyl substituents at the C-3 and C-4 positions contribute to good antibacterial activity. nih.gov In the realm of anticancer research, the substitution pattern on the benzofuran ring is equally critical. For example, the introduction of a methyl group at the C-3 position of certain 2-aminobenzofuran derivatives led to a significant increase in antiproliferative activity against cancer cell lines. mdpi.com Similarly, fluorine substitution at the 3 and 5-positions of benzodihydrofuran-chalcone derivatives was found to be particularly effective for cytoprotective activity in the context of Alzheimer's disease research. thieme-connect.com

The electronic nature of the substituent plays a synergistic role with its position. In a series of 1,3-benzenedicarboxylate derivatives used in the construction of coordination polymers, the nature of the substituent at the 5-position (e.g., -OH, -COOH, -NO2, -Me) was shown to direct the resulting supramolecular architecture, illustrating the profound effect of electronic differences. researchgate.net

| Derivative Class | Substituent & Position | Electronic Nature | Observed Impact on Bioactivity | Reference |

| Benzofuran-aryl compounds | Electron-withdrawing group at ortho-position | Electron-withdrawing | Increased antimicrobial potency | nih.gov |

| Benzofuran-aryl compounds | Electron-donating group | Electron-donating | Weakened antimicrobial potency | nih.gov |

| 3,5-Disubstituted benzofurans | Halogen/Nitrile at C-5 | Electron-withdrawing | Moderate osteoblastogenic activity | jst.go.jp |

| 3,5-Disubstituted benzofurans | Trifluoromethyl at C-5 | Strongly electron-withdrawing | Reduced osteoblastogenic activity | jst.go.jp |

| Benzodihydrofuran-chalcones | Fluorine at C-3 and C-5 | Electron-withdrawing | Effective cytoprotective activity | thieme-connect.com |

| 2-Aminobenzofurans | Methyl group at C-3 | Electron-donating | Increased antiproliferative activity | mdpi.com |

Impact of the 3-Hydroxyl Group and 5-Methyl Substitution on Pharmacological Modulation

The 3-hydroxyl and 5-methyl groups are key functional moieties on the 5-Methyl-1-benzofuran-3-ol scaffold, and their presence and potential for modification are central to its pharmacological profile.

The 3-hydroxyl group is a particularly important feature. SAR studies have indicated that a hydroxyl group at the C-3 position, along with one at C-4, can confer good antibacterial activity upon the benzofuran scaffold. nih.gov The ability of this hydroxyl group to participate in hydrogen bonding is often critical for interaction with biological targets. It has been observed that methylation of the hydroxyl group can lead to a decrease in antimicrobial ability, likely due to increased lipophilicity and reduced solubility, which hinders its interaction with target enzymes or receptors. nih.gov

The methyl group at the 5-position also plays a significant role in modulating bioactivity. While direct SAR studies on the 5-methyl group of this compound are specific, broader studies on related structures provide valuable insights. For instance, the introduction of a methyl group at various positions on the benzofuran ring has been shown to enhance anticancer activity. mdpi.com In one study, the introduction of a methyl group at the C-3 position of an amino-benzofuran derivative significantly boosted its antiproliferative effects. mdpi.com In other cases, a methoxy (B1213986) group at the C-5 position, which is electronically similar to a methyl group, was found to significantly enhance antiproliferative activity compared to derivatives lacking this substituent. mdpi.com This suggests that small, electron-donating groups at the 5-position can be beneficial for certain biological activities.

The combination of these two groups—the 3-hydroxyl and the 5-methyl—creates a specific electronic and steric profile that can be optimized for various therapeutic targets. The hydroxyl group provides a key interaction point, while the methyl group can influence binding affinity, selectivity, and metabolic stability.

| Scaffold Feature | Modification | Consequence | Implied Role | Reference |

| 3-Hydroxyl Group | Present | Confers good antibacterial activity (in conjunction with C-4 OH) | Essential for target interaction, likely via hydrogen bonding | nih.gov |

| Methylation (to 3-Methoxy) | Decreased antimicrobial activity | Reduced solubility and/or loss of key H-bond donor | nih.gov | |

| 5-Methyl Group | Addition of Methoxy at C-5 (related modification) | Significant enhancement of antiproliferative activity | Favorable steric/electronic contribution to receptor binding | mdpi.com |

| Introduction of Methyl at C-3 (positional analog) | Significant increase in antiproliferative activity | Enhances binding affinity or cellular uptake | mdpi.com |

Comparative SAR Studies across Diverse Benzofuran-Based Pharmacophores

To fully appreciate the SAR of this compound, it is useful to compare it with other benzofuran-based pharmacophores. Such comparisons reveal broader trends and highlight the versatility of the benzofuran core in drug design. mdpi.com

Different heterocyclic systems attached to the benzofuran core can dramatically alter biological activity. For example, a comparative study of benzofuran-1,3,4-oxadiazoles and benzofuran-1,2,4-triazoles as inhibitors of the Hepatitis C virus (HCV) NS5B enzyme found that the triazole-containing compounds exhibited significantly higher binding affinities than their oxadiazole counterparts. mdpi.com This demonstrates that the nature of the appended heterocyclic ring is a critical determinant of potency.

Substitution patterns on the benzofuran ring itself are also a point of comparison. A study on 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives as anticancer agents compared unsubstituted analogues with those bearing a 6-methoxy group. The results clearly showed that the presence of the 6-methoxy group was essential for high antiproliferative activity against several cancer cell lines. rsc.org This underscores the importance of specific substitution patterns for achieving desired pharmacological effects.

Even the nature of the linker between the benzofuran core and other moieties is crucial. In a series of tacrine-benzofuran hybrids designed as inhibitors for Alzheimer's disease, molecules with a shorter propylic linker demonstrated the best activity against acetylcholinesterase (AChE). thieme-connect.com

These comparative studies illustrate that while the benzofuran scaffold provides a foundational structure, its biological activity is finely tuned by the type, position, and electronic nature of its substituents, as well as by the other chemical moieties it is connected to. nih.govmdpi.com The specific combination of a 3-hydroxyl and a 5-methyl group in this compound represents one of many possible arrangements, each with its own unique pharmacological potential.

| Benzofuran Pharmacophore 1 | Benzofuran Pharmacophore 2 | Key Structural Difference | Impact on Bioactivity | Reference |

| Benzofuran-1,3,4-oxadiazoles | Benzofuran-1,2,4-triazoles | Nature of the appended heterocycle (Oxadiazole vs. Triazole) | Triazole derivatives showed significantly higher binding affinity as HCV NS5B inhibitors. | mdpi.com |

| 1-(Benzofuran-3-yl)-1H-1,2,3-triazoles | 1-(6-Methoxybenzofuran-3-yl)-1H-1,2,3-triazoles | Presence of a 6-methoxy group | The 6-methoxy group was essential for high antiproliferative activity. | rsc.org |

| Halogenated Benzofuran Derivatives | Non-halogenated analogues | Presence of halogen atoms | Position of the halogen is a critical determinant of cytotoxic activity against cancer cells. | mdpi.com |

| Tacrine-benzofuran hybrids (short linker) | Tacrine-benzofuran hybrids (long linker) | Length of the linker chain | Shorter propylic linker resulted in the best AChE inhibition. | thieme-connect.com |

Mechanistic and Biochemical Investigations of Benzofuran Based Bioactive Molecules

Molecular Target Identification and Deconvolution Strategies

The initial step in understanding the biological activity of a compound is to identify its molecular targets. For benzofuran (B130515) derivatives, this often involves screening against a panel of known enzymes and receptors implicated in various diseases.

Derivatives of the benzofuran scaffold have demonstrated inhibitory activity against several key enzymes.

PI3K and VEGFR2 Inhibition: Some benzofuran hybrids have been investigated as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govresearchgate.net The PI3K pathway is crucial for cell growth, proliferation, and survival, while VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. nih.gov The dual inhibition of these targets is a promising strategy in cancer therapy. For instance, a novel series of benzofuran derivatives showed that compound 8 had potent inhibitory activity against PI3Kα and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. nih.govresearchgate.net Another study on 3-methyl/3-(morpholinomethyl)benzofuran derivatives identified compounds with significant VEGFR-2 inhibitory activity in the nanomolar range. tandfonline.com

DNA Gyrase B Inhibition: DNA gyrase, a type II topoisomerase, is an established target for antibacterial agents. nih.gov Certain substituted benzofurans have been designed and synthesized as inhibitors of Mycobacterium tuberculosis (MTB) DNA gyrase B. nih.gov One lead compound emerged with an IC50 of 3.2 ± 0.15 μM against Mycobacterium smegmatis DNA gyrase B and 0.81 ± 0.24 μM in an MTB supercoiling assay. nih.gov Additionally, benzofuran–pyrazole (B372694) hybrids have shown potential as E. coli DNA gyrase B inhibitors, with one compound exhibiting an IC50 of 9.80 µM. nih.gov

mPTPB Inhibition: Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) is a virulence factor that helps the bacterium survive within host macrophages. acs.orgiu.edu A medicinal chemistry approach transformed a benzofuran salicylic (B10762653) acid scaffold into a highly potent and selective mPTPB inhibitor with an IC50 of 38 nM. nih.govacs.orgiu.edu This inhibitor was over 50-fold more selective for mPTPB compared to a large panel of other protein tyrosine phosphatases (PTPs). nih.govacs.orgiu.edu Kinetic analysis revealed this compound to be a reversible and noncompetitive inhibitor with a Ki of 44 ± 1.5 nM. iu.edu

Table 1: Enzyme Inhibition by Benzofuran Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzofuran hybrid (compound 8) | PI3Kα | 2.21 nM | nih.govresearchgate.net |

| Benzofuran hybrid (compound 8) | VEGFR-2 | 68 nM | nih.govresearchgate.net |

| 3-methyl/3-(morpholinomethyl)benzofuran (compound 16a) | VEGFR-2 | 45.4 nM | tandfonline.com |

| Substituted benzofuran (compound 1) | M. smegmatis DNA gyrase B | 3.2 ± 0.15 μM | nih.gov |

| Benzofuran–pyrazole hybrid (compound 9) | E. coli DNA gyrase B | 9.80 µM | nih.gov |

| Benzofuran salicylic acid derivative (compound 4g) | mPTPB | 38 nM | iu.edu |

Benzofuran derivatives have also been shown to interact with various receptors, modulating their activity and downstream signaling pathways.

Some 3,4,7-trisubstituted benzofuran derivatives have been synthesized and evaluated for their binding affinity to κ- (KOR) and μ-opioid receptors (MOR). jst.go.jp Several of these compounds displayed moderate binding to KOR with IC50 values ranging from 3.9 to 11 µM, without significant binding to MOR, suggesting a potential for developing selective KOR ligands. jst.go.jp Other studies have shown that attaching a benzofuran moiety to certain opioids can confer selectivity for the delta-opioid receptor. nih.gov

In the context of cancer, the inhibition of PI3K by benzofuran derivatives indirectly leads to the inhibition of FOXO, which in turn suppresses apoptosis. nih.gov The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth and survival, and its inhibition is a key mechanism for the anticancer effects of some benzofuran compounds. researchgate.netfortunejournals.com Inhibition of mPTPB by a benzofuran-based inhibitor has been shown to block Akt activation in macrophages. nih.gov

Elucidation of Cellular and Molecular Mechanisms Underlying Observed Biological Responses (e.g., Apoptosis Induction, Reactive Oxygen Species Modulation)

The biological effects of 5-Methyl-1-benzofuran-3-ol and its derivatives are often linked to their ability to induce apoptosis and modulate reactive oxygen species (ROS) levels.

Apoptosis Induction: Several studies have demonstrated the pro-apoptotic effects of benzofuran derivatives in various cancer cell lines. tandfonline.comnih.govmdpi.commdpi.comnih.gov For example, a benzofuran-isatin conjugate was shown to induce apoptosis in colorectal cancer cells in a dose-dependent manner. nih.gov This was associated with the upregulation of the tumor suppressor p53, downregulation of the anti-apoptotic protein Bcl-xl, and upregulation of the pro-apoptotic protein Bax. nih.gov Similarly, certain 3-methyl/3-(morpholinomethyl)benzofuran derivatives induced apoptosis in non-small cell lung cancer cells. tandfonline.com The inhibition of mPTPB by a specific benzofuran salicylic acid derivative was found to restore the ability of macrophages to undergo apoptosis in response to interferon-γ stimulation. acs.orgiu.edu Furthermore, inhibition of mPTPB with a potent inhibitor promoted caspase 3 activation and subsequent macrophage apoptosis. nih.gov

Reactive Oxygen Species Modulation: Benzofuran derivatives have been observed to modulate the levels of reactive oxygen species (ROS) within cells. Some derivatives exhibit pro-oxidative effects, increasing ROS generation in cancer cells, which can contribute to their cytotoxic activity. mdpi.com For instance, certain derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one were found to have pro-oxidative effects and increase ROS in cancer cells, particularly after 12 hours of incubation. mdpi.com Conversely, other benzofuran compounds have been noted for their antioxidant properties. The cytotoxic effects of some psychoactive benzofuran analogues in rat hepatocytes were linked to the production of reactive oxygen species and oxidative stress. nih.gov

Table 2: Cellular Mechanisms of Benzofuran Derivatives

| Compound Class | Cellular Effect | Cell Line | Mechanism | Reference |

|---|---|---|---|---|

| Benzofuran-isatin conjugate | Apoptosis Induction | Colorectal Cancer Cells | Upregulation of p53, downregulation of Bcl-xl, upregulation of Bax | nih.gov |

| 3-methyl/3-(morpholinomethyl)benzofuran | Apoptosis Induction | Non-small Cell Lung Cancer Cells | Not specified | tandfonline.com |

| Benzofuran salicylic acid derivative | Apoptosis Restoration | Macrophages | Inhibition of mPTPB | acs.orgiu.edu |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivative | ROS Generation | Cancer Cells | Pro-oxidative effects | mdpi.com |

| Psychoactive benzofuran analogues | ROS Generation | Rat Hepatocytes | Oxidative stress | nih.gov |

Exploration of Biomolecular Interactions: A Mechanistic Perspective

Understanding the specific interactions between benzofuran derivatives and their biological targets at a molecular level is crucial for rational drug design.

Molecular docking studies have been employed to predict the binding modes of benzofuran derivatives within the active sites of their target enzymes. For instance, the binding of a potent benzofuran-based PI3K and VEGFR-2 inhibitor was computationally modeled to understand its dual inhibitory action. nih.govresearchgate.net Similarly, docking studies of a benzofuran inhibitor with DNA gyrase B indicated good interaction with the enzyme. nih.gov

In the case of SIRT1, a NAD+-dependent deacetylase, new inhibitors with a benzofuran-3-yl(phenyl)methanone scaffold were identified. nih.gov These inhibitors were predicted to bind in the C-pocket of SIRT1, forming hydrophobic interactions with key amino acid residues. Introducing a hydroxyl group at the meta position of the phenyl ring was predicted to form a hydrogen bond with Asn346, enhancing inhibitory activity. nih.gov This binding mode was validated through structural modifications and kinetic studies, which showed that the inhibitor blocks the transformation of NAD+ to its productive conformation, thereby inhibiting the deacetylase activity. nih.gov

Advanced Research Applications Beyond Biological Activity

Contribution of Benzofuran-3-ol Derivatives to Functional Materials Science

The benzofuran (B130515) framework is a fundamental structural unit in various synthetic materials. nih.gov Benzofuran derivatives, including those based on the benzofuran-3-ol structure, are integral to the advancement of functional materials science. Their utility stems from advantageous electrochemical behavior, thermal stability, and specific optical properties. nih.gov The inherent planarity of the fused ring system, combined with the potential for diverse functionalization, allows for the fine-tuning of material properties.

The introduction of substituents, such as the methyl group at the 5-position and the hydroxyl group at the 3-position in 5-Methyl-1-benzofuran-3-ol, can significantly influence the molecule's electronic and steric characteristics. These modifications can impact intermolecular interactions, crystal packing, and ultimately the macroscopic properties of the resulting material. While research has highlighted the potential of various benzofuran derivatives, the exploration of specific compounds like this compound in areas such as liquid crystals, organic conductors, or specialized polymers remains an active area of investigation.

Exploration of Optoelectronic Properties and Applications of Benzofuran Systems

Benzofuran systems have garnered considerable attention for their promising optoelectronic properties, making them valuable components in the development of organic electronic devices. nih.govevitachem.com Their characteristics include high quantum yields and blue-light emission, which are particularly desirable for applications in organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org

Research into the optoelectronic properties of benzofuran derivatives has shown that their molecular structure allows for efficient charge transfer. A computational study on 5-(5-methyl-benzofuran-3-ylmethyl)-3H- nih.govnih.govchemisgroup.usoxadiazole-2-thione (5MBOT), a derivative of 5-methyl-benzofuran, assessed its potential for applications in organic electronics. researchgate.net The study involved calculations of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding charge transfer within the molecule, as well as reorganization energies for holes and electrons. researchgate.net

The photophysical properties of benzofuran derivatives are influenced by their substituents. For instance, the position of a carbomethoxy group on the benzofuran ring can significantly affect the emission spectra. semanticscholar.org Studies have shown that some benzofuran derivatives are intense blue emitters, a sought-after characteristic for electroluminescent materials. semanticscholar.org The table below summarizes key optoelectronic properties of some benzofuran derivatives.

| Derivative Type | Property | Observation | Application |

| General Benzofuran Derivatives | Blue-Light Emission | Exhibit "pure" blue emission. semanticscholar.org | OLEDs nih.gov |

| General Benzofuran Derivatives | High Quantum Yields | Show high photoluminescence efficiency. nih.govsemanticscholar.org | OLEDs, Sensors nih.govsemanticscholar.org |

| 5MBOT | Charge Transfer | Calculated HOMO and LUMO energies indicate intramolecular charge transfer. researchgate.net | Organic Electronics researchgate.net |

| Carbomethoxy-substituted Benzofurans | Fluorescence | Emission spectra are influenced by the substituent position, with some showing good quantum yields. semanticscholar.org | Optoelectronic Devices semanticscholar.org |

Utility of the Benzofuran Scaffold in Fluorescent Probes and Sensor Development

The benzofuran scaffold is a versatile platform for the design and synthesis of fluorescent probes and chemosensors. nih.govchemisgroup.us These tools are engineered to detect and quantify specific analytes, such as metal ions and biologically relevant small molecules, with high sensitivity and selectivity. nih.govchemisgroup.us The principle behind these sensors often involves a change in their fluorescence properties—either "turn-on" or "turn-off"—upon interaction with the target analyte. chemisgroup.usrsc.org

Several benzofuran-based fluorescent probes have been developed for various applications:

Sulfite (B76179) Detection: A benzofuranone-derived fluorescent probe, BFSF, was created for imaging sulfite levels in living cells. nih.gov This probe exhibits a strong fluorescence response at 570 nm upon reaction with sulfite. nih.gov

Hydrazine Detection: Novel aggregation-induced emissive (AIE) luminogens based on a benzofuran core with a dicyanovinylidene group have been designed for monitoring hydrazine. rsc.orgrsc.org These probes operate on a "turn-off" fluorescence mechanism and allow for naked-eye detection. rsc.org

Metal Ion Detection: The benzofuran moiety is utilized in chemosensors for detecting metal ions. chemisgroup.us For example, benzofuran-2-boronic acid has been explored as a selective "turn-on" fluorescent sensor for palladium (Pd²⁺) ions, with a low detection limit. chemisgroup.us Another chemosensor based on a benzofuran glycinamide (B1583983) structure was synthesized for the selective "turn-off" detection of iron (Fe³⁺) ions. chemisgroup.us

The design of these probes often incorporates a Donor-π-Acceptor (D–π–A) structure, where the benzofuran ring can act as part of the π-conjugated system, facilitating intramolecular charge transfer (ICT) processes that are key to the sensing mechanism. rsc.orgrsc.org

| Probe/Sensor | Target Analyte | Sensing Mechanism | Key Feature |

| BFSF | Sulfite | Fluorescence turn-on nih.gov | High specificity and rapid response in living cells. nih.gov |

| GBY-8, GBY-9 | Hydrazine | Fluorescence turn-off rsc.orgrsc.org | Aggregation-induced emission (AIE) properties. rsc.orgrsc.org |

| Benzofuran-2-boronic acid | Pd²⁺ | Fluorescence turn-on chemisgroup.us | High selectivity and low detection limit. chemisgroup.us |

| BGA (Benzofuran glycinamide) | Fe³⁺ | Fluorescence turn-off chemisgroup.us | Selective detection in the presence of other metal ions. chemisgroup.us |

Concluding Remarks and Future Research Perspectives on 5 Methyl 1 Benzofuran 3 Ol

Synthesis of Current Academic Understanding of 5-Methyl-1-benzofuran-3-ol and its Chemical Space

This compound is a member of the benzofuran (B130515) class of heterocyclic compounds, which are characterized by a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.com While specific research on this compound is not extensively documented in publicly available literature, its chemical space can be understood within the broader context of benzofuran chemistry. The benzofuran scaffold is a crucial structural component in numerous biologically active natural and synthetic compounds. tandfonline.comnih.gov

The synthesis of benzofuran derivatives, in general, has been a subject of significant research, with various methods developed for their preparation. numberanalytics.comacs.org Common synthetic strategies that could be applicable to the synthesis of this compound include:

Cyclization Reactions: A frequent approach involves the cyclization of suitably substituted precursors like o-alkynylphenols. numberanalytics.comnumberanalytics.com

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for constructing the benzofuran core from components like o-iodophenols and terminal alkynes. numberanalytics.comacs.orgrsc.org

Deconstructive Reorganization: An innovative strategy involves the deconstructive reorganization of molecules like kojic acid-derived alkynes to form hydroxylated benzofurans. researchgate.net

The chemical properties of this compound are dictated by the benzofuran ring system and its substituents. The benzofuran ring is considered an "electron-rich" heteroaromatic system, making it reactive towards electrophilic substitution. rsc.org The hydroxyl group at the 3-position and the methyl group at the 5-position will influence the molecule's reactivity, polarity, and potential biological interactions. For instance, studies on related compounds have shown that hydroxyl groups can be essential for certain biological activities. rsc.org

The broader chemical space of benzofurans is vast, with derivatives showing a wide range of applications in medicinal chemistry, materials science, and agrochemicals. rsc.orgmdpi.com They are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.comfrontiersin.orgmdpi.com Furthermore, benzofuran derivatives are being explored for their use in energy storage and catalysis. numberanalytics.com

Identified Challenges and Promising Opportunities in Benzofuran-Based Chemical Discovery

The exploration of benzofuran-based chemical discovery, including for compounds like this compound, is met with both challenges and significant opportunities.

Identified Challenges:

Synthesis Efficiency and Scalability: A primary challenge is the need for more efficient and scalable synthetic methods for producing complex benzofuran derivatives. numberanalytics.com

Regio- and Stereoselectivity: Controlling the specific placement of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) during synthesis can be difficult, especially with complex starting materials. numberanalytics.comnumberanalytics.com This is crucial for developing compounds with specific biological targets.

Limited Understanding of Properties: A deeper understanding of the structure-property relationships of many benzofuran derivatives is still needed to fully exploit their potential. numberanalytics.com

Promising Opportunities:

Development of Novel Synthetic Methods: There is a significant opportunity in developing new catalytic systems and synthetic strategies to overcome the current limitations in benzofuran synthesis. numberanalytics.comrsc.org This includes the use of innovative catalysts like gold and silver, and multicomponent reactions that can build complex molecules in a single step. numberanalytics.comacs.org

Exploration of New Applications: The diverse biological activities of benzofuran compounds present numerous opportunities for discovering new therapeutic agents. rsc.org Their potential in treating multifactorial diseases like Alzheimer's is an active area of research. thieme-connect.com

Interdisciplinary Research: Benzofurans offer considerable potential in interdisciplinary fields, combining chemistry with materials science and physics to develop materials with unique optical and electronic properties for technologies like flexible electronics and renewable energy systems. numberanalytics.com

Drug Discovery: The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. mdpi.comnih.gov This makes it a promising starting point for the design and development of new drugs with potentially high efficacy and reduced toxicity. thieme-connect.com

Prospective Avenues for Advanced Research and Derivative Exploration

The future of research on this compound and its derivatives is intertwined with the broader advancements in benzofuran chemistry. Several prospective avenues for advanced research and exploration exist.

Targeted Synthesis and Library Development: A key future direction is the targeted synthesis of a library of derivatives based on the this compound scaffold. By systematically modifying the substituents on the benzofuran core, researchers can explore the structure-activity relationships (SAR) for various biological targets. rsc.org Studies have shown that chemical substitution at positions 2, 3, and 5 of the benzofuran heterocycle can result in compounds with neuroactive properties. frontiersin.org

Investigation of Novel Biological Activities: While benzofurans are known for a range of biological activities, there is potential to uncover new therapeutic applications. rsc.org For example, recent research has highlighted the potential of benzofuran derivatives as antimicrobial agents, which is crucial in the face of rising antibiotic resistance. tandfonline.comnih.gov

Advanced Materials Science Applications: The unique electronic and optical properties of benzofuran-based compounds make them attractive candidates for advanced materials. divyarasayan.org Future research could focus on designing and synthesizing derivatives of this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. numberanalytics.com

Computational and In Silico Studies: The use of computational chemistry and molecular modeling can accelerate the discovery process. These tools can predict the properties and potential biological activities of novel this compound derivatives, helping to prioritize synthetic targets and guide experimental work. researchgate.net

Exploration of Natural Product Analogs: Many clinically important benzofuran-containing drugs are derived from natural products. nih.govrsc.org Future research could involve the synthesis of analogs of naturally occurring benzofurans that incorporate the this compound moiety to potentially enhance their therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Methyl-1-benzofuran-3-ol, and how can reaction conditions be tailored to improve yield?

- Methodology : A common approach involves oxidative cyclization of substituted phenols or coupling reactions using dichloromethane as a solvent. For example, sulfonyl-substituted benzofuran derivatives are synthesized via oxidation of sulfanyl precursors with 3-chloroperoxybenzoic acid (77%) in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate, 4:1 v/v) . Reaction optimization includes controlling temperature (e.g., 273 K for slow addition) and stoichiometry to minimize side reactions. Yield improvements (e.g., 71%) are achieved through stepwise reagent addition and solvent evaporation for crystallization .

Q. How can purification and crystallization of this compound derivatives be standardized for reproducibility?

- Methodology : Purification via column chromatography (ethyl acetate/hexane gradients) followed by slow evaporation of diisopropyl ether or benzene solutions at room temperature produces high-quality single crystals suitable for X-ray diffraction . Key parameters include solvent polarity adjustment and controlled evaporation rates to avoid amorphous precipitation. For carboxyl-containing derivatives, acidification of aqueous layers (pH 1 with HCl) followed by chloroform extraction enhances purity .

Advanced Research Questions

Q. How can data contradictions in X-ray crystallographic analysis of this compound derivatives be resolved?

- Methodology : Contradictions often arise from disordered atoms or twinning. Use SHELXL-97’s AFIX 137 command to optimize methyl hydrogen positions and refine riding models (C–H = 0.95–0.98 Å) . For high-resolution data, employ the SHELX suite (e.g., SHELXL for small-molecule refinement) to handle anisotropic displacement parameters and validate geometric restraints (e.g., planar benzofuran rings with mean deviations <0.006 Å) . Cross-validate results with ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What computational and experimental strategies are effective in analyzing intermolecular interactions (e.g., π⋯π stacking) in benzofuran derivatives?

- Methodology : Calculate centroid-centroid distances (e.g., 3.6–3.8 Å for π⋯π interactions) using crystallographic software. For example, in sulfonyl-substituted derivatives, π⋯π interactions between furan and benzene rings (slippage: 0.9–1.3 Å) stabilize crystal packing . Complement this with Hirshfeld surface analysis to quantify C–H⋯O and C–H⋯π hydrogen bonds. Refinement with SHELXL’s riding model (Uiso(H) = 1.2–1.5Ueq(C)) ensures accurate H-atom positioning .

Q. How do substituents (e.g., methyl, sulfonyl) influence the planarity and bioactivity of benzofuran derivatives?

- Methodology : Compare dihedral angles (e.g., 80.96° between benzofuran and 3-methylphenyl rings) to assess steric effects . For bioactivity, design derivatives with electron-withdrawing groups (e.g., sulfonyl) to enhance antibacterial properties. Synthesize analogs via Suzuki coupling or nucleophilic substitution, then validate activity via MIC assays against Gram-positive bacteria, referencing pharmacophore models from structurally similar compounds .

Q. What criteria should guide the selection of software for structural refinement of benzofuran derivatives?

- Methodology : For small-molecule refinement, prioritize SHELXL due to its robust handling of high-resolution data and twinning . For macromolecular applications or high-throughput phasing, use SHELXE or SHELXD pipelines. Cross-check results with ORTEP-III to visualize molecular geometry and validate hydrogen-bonding networks graphically .

Methodological Notes

- Crystallographic Refinement : Always refine H-atoms using riding models to reduce overparameterization, and validate displacement parameters with Q–Q plots .

- Synthetic Reproducibility : Document solvent ratios (e.g., hexane–ethyl acetate, 4:1 v/v) and temperature gradients to ensure protocol transferability .

- Data Validation : Use checkCIF/PLATON to identify crystallographic outliers and resolve ADPs (anisotropic displacement parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.